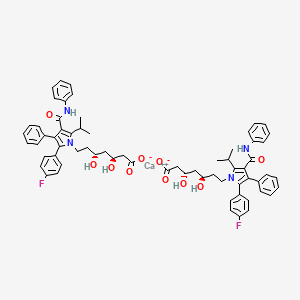

(3S,5R)-Atorvastatin Calcium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-Atorvastatin Calcium Salt involves multiple steps, including the formation of the pyrrole ring, introduction of the fluorophenyl group, and subsequent hydroxylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and stringent quality control measures ensures consistency in the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(3S,5R)-Atorvastatin Calcium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones under specific conditions.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones, while reduction of the carbonyl groups yields alcohols .

Applications De Recherche Scientifique

Medical Uses

Dyslipidemia Management

Atorvastatin is primarily indicated for various forms of dyslipidemia, including:

- Hypercholesterolemia : Effective in reducing total cholesterol and low-density lipoprotein cholesterol (LDL-C) levels.

- Mixed Dyslipidemia : Reduces triglycerides while increasing high-density lipoprotein cholesterol (HDL-C).

- Familial Hypercholesterolemia : Approved for both heterozygous and homozygous forms in adults and children after dietary modifications fail.

Cardiovascular Disease Prevention

Atorvastatin plays a crucial role in both primary and secondary prevention of cardiovascular events:

- Primary Prevention : Reduces the risk of heart attacks and strokes in individuals with risk factors but without established coronary artery disease.

- Secondary Prevention : Lowers the risk of subsequent myocardial infarctions, strokes, and revascularization procedures in patients with existing coronary artery disease .

Pharmacokinetics

The pharmacokinetic profile of atorvastatin includes:

- Absorption : Rapidly absorbed with peak plasma concentration occurring within 1 to 2 hours post-administration.

- Bioavailability : Approximately 14% due to extensive first-pass metabolism.

- Distribution : Highly protein-bound (>98%) with a volume of distribution around 380 liters.

- Metabolism : Primarily metabolized by cytochrome P450 3A4 to active metabolites.

- Excretion : Eliminated via bile; not subject to enterohepatic recirculation .

Research Applications

Recent studies have explored atorvastatin's effects beyond lipid-lowering properties:

- Bone Health

- Coenzyme Q10 Levels

- Topical Applications

Case Study 1: Efficacy in Cardiovascular Risk Reduction

A meta-analysis highlighted that high-dose atorvastatin significantly reduced plaque volume in patients with acute coronary syndrome compared to moderate or low-intensity statin therapy. This underscores its role in intensive lipid management strategies .

Case Study 2: Amorphous Form Development

Research into the crystalline form change of atorvastatin calcium revealed that its amorphous form exhibited improved solubility and bioavailability, enhancing its therapeutic efficacy. This study emphasizes the importance of formulation science in optimizing drug delivery systems .

Summary Table of Atorvastatin Applications

| Application Area | Description |

|---|---|

| Dyslipidemia | Treatment for various types including familial hypercholesterolemia and mixed dyslipidemia. |

| Cardiovascular Prevention | Primary and secondary prevention strategies for myocardial infarction and stroke. |

| Bone Health | Investigated effects on bone mineral density; no significant changes observed. |

| Coenzyme Q10 Levels | Notable reductions observed during treatment; implications for muscle function. |

| Topical Treatments | Potential use in dermatological conditions like vitiligo. |

Mécanisme D'action

The mechanism of action of (3S,5R)-Atorvastatin Calcium Salt involves the inhibition of HMG-CoA reductase, an enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This reduction in LDL cholesterol helps prevent the buildup of plaques in the arteries, thereby reducing the risk of cardiovascular diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Simvastatin: Another statin used to lower cholesterol levels, but with a different chemical structure.

Lovastatin: A naturally occurring statin with a similar mechanism of action but different pharmacokinetic properties.

Rosuvastatin: A synthetic statin with a higher potency and longer half-life compared to atorvastatin.

Uniqueness

(3S,5R)-Atorvastatin Calcium Salt is unique due to its specific stereochemistry, which contributes to its high efficacy and selectivity in inhibiting HMG-CoA reductase. Its fluorophenyl group also enhances its binding affinity to the enzyme, making it a potent cholesterol-lowering agent .

Propriétés

Numéro CAS |

887196-25-0 |

|---|---|

Formule moléculaire |

C33H35CaFN2O5 |

Poids moléculaire |

598.7 g/mol |

Nom IUPAC |

calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27+;/m1./s1 |

Clé InChI |

BWFCZHDTTAYGNN-OUPRKWGVSA-N |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

SMILES isomérique |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

SMILES canonique |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

Synonymes |

(βS,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt; USP Atorvastatin Related Compound B; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.